molecular formula C13H11NO B14317333 7,8-Epoxy-7,8,9,10-tetrahydrobenzo(h)quinoline CAS No. 113163-23-8

7,8-Epoxy-7,8,9,10-tetrahydrobenzo(h)quinoline

Cat. No.: B14317333
CAS No.: 113163-23-8
M. Wt: 197.23 g/mol
InChI Key: VGLPPIUHVIBHNG-UHFFFAOYSA-N
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Description

7,8-Epoxy-7,8,9,10-tetrahydrobenzo(h)quinoline is a complex organic compound with the molecular formula C13H11NO It is a derivative of benzoquinoline, featuring an epoxy group and a tetrahydrobenzo ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Epoxy-7,8,9,10-tetrahydrobenzo(h)quinoline typically involves the epoxidation of 7,8,9,10-tetrahydrobenzo(h)quinoline. This can be achieved using peracids such as m-chloroperbenzoic acid (mCPBA) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxy group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7,8-Epoxy-7,8,9,10-tetrahydrobenzo(h)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can open the epoxy ring, leading to the formation of diols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxy ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy group under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoquinoline derivatives, diols, and other complex organic molecules depending on the specific reagents and conditions used.

Scientific Research Applications

7,8-Epoxy-7,8,9,10-tetrahydrobenzo(h)quinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7,8-Epoxy-7,8,9,10-tetrahydrobenzo(h)quinoline involves its interaction with various molecular targets. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The compound may also interact with specific enzymes, altering their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    7,8,9,10-Tetrahydrobenzo(h)quinoline: Lacks the epoxy group, making it less reactive in certain chemical reactions.

    7,8-Dihydroxy-7,8,9,10-tetrahydrobenzo(h)quinoline: Contains hydroxyl groups instead of an epoxy group, leading to different reactivity and applications.

    7,8,9,10-Tetrahydrobenzo(a)pyrene: A polycyclic aromatic hydrocarbon with different structural and chemical properties.

Uniqueness

7,8-Epoxy-7,8,9,10-tetrahydrobenzo(h)quinoline is unique due to its epoxy group, which imparts distinct reactivity and potential applications compared to its analogs. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

113163-23-8

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

12-oxa-3-azatetracyclo[8.5.0.02,7.011,13]pentadeca-1(10),2(7),3,5,8-pentaene

InChI

InChI=1S/C13H11NO/c1-2-8-3-4-10-9(12(8)14-7-1)5-6-11-13(10)15-11/h1-4,7,11,13H,5-6H2

InChI Key

VGLPPIUHVIBHNG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC3=C2N=CC=C3)C4C1O4

Origin of Product

United States

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